HO-1-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HO-1-IN-1 is a useful research compound. Its molecular formula is C13H15BrN2 and its molecular weight is 279.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Heme Oxygenase-1 (HO-1) is an enzyme that plays a critical role in heme degradation, leading to the production of biliverdin, carbon monoxide (CO), and free iron. The modulation of HO-1 activity has significant implications in various biological contexts, particularly in inflammation, cancer, and organ transplantation. HO-1-IN-1 is a selective inhibitor of HO-1 that has been studied for its potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its effects in various disease models, underlying mechanisms, and case studies.

HO-1 acts as a cytoprotective enzyme that mitigates oxidative stress and inflammation. The inhibition of HO-1 by compounds like this compound can lead to increased levels of reactive oxygen species (ROS) and pro-inflammatory cytokines. This section summarizes the mechanisms through which this compound exerts its effects:

- Inhibition of Cytoprotective Pathways : By inhibiting HO-1, this compound disrupts the protective pathways mediated by its catabolites, leading to heightened oxidative stress and inflammation.

- Impact on Inflammatory Responses : Studies have shown that HO-1 deficiency results in exaggerated inflammatory responses. For instance, HO-1 knockout mice exhibit significantly higher levels of pro-inflammatory cytokines when subjected to lipopolysaccharide (LPS) stimulation compared to wild-type mice .

1. Inflammation and Autoimmune Diseases

This compound has been investigated for its role in modulating inflammatory responses:

- Experimental Autoimmune Encephalomyelitis (EAE) : In models of EAE, a mouse model for multiple sclerosis, pharmacological induction of HO-1 has been shown to suppress disease severity. Conversely, inhibition of HO-1 with this compound may exacerbate the condition by promoting pro-inflammatory cytokine release .

| Study | Model | Findings |

|---|---|---|

| Chora et al. (2020) | EAE | Induction of HO-1 reduced disease severity; inhibition with this compound increased symptoms. |

| Kobayashi et al. (2020) | Rheumatoid Arthritis | Increased inflammation with HO-1 inhibition; protective effects noted with HO-1 induction. |

2. Cancer Progression

The role of HO-1 in cancer is complex; while it can provide protective effects against oxidative damage, it may also promote tumor growth under certain conditions:

- Tumor Microenvironment : In various cancer models, including melanoma and colorectal cancer, increased expression of HO-1 correlates with enhanced tumor progression due to its ability to modulate the tumor microenvironment . Inhibition with this compound could potentially reduce tumor growth by disrupting these pathways.

| Cancer Type | Effect of HO-1 | Effect of Inhibition (this compound) |

|---|---|---|

| Melanoma | Promotes metastasis through angiogenesis | Reduced tumor growth observed |

| Colorectal | Enhances intestinal barrier function | Increased inflammation noted |

Case Study 1: Heme Oxygenase Deficiency

A rare case involving a six-year-old boy with a deficiency in HO-1 demonstrated severe chronic inflammation and heightened oxidative stress markers compared to healthy individuals. This case underscores the importance of HO-1 in maintaining cellular homeostasis and the potential consequences of its inhibition .

Case Study 2: Cardiac Ischemia

A study examining cardiac samples from patients with acute ischemic heart disease found that 78.2% exhibited elevated levels of nuclear HO-1 expression compared to controls. This suggests that modulation of HO-1 activity could serve as a biomarker for early ischemic injury .

Eigenschaften

IUPAC Name |

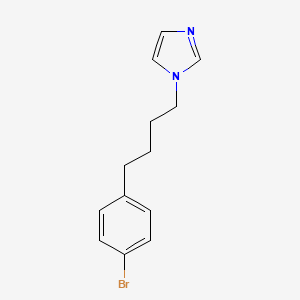

1-[4-(4-bromophenyl)butyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2/c14-13-6-4-12(5-7-13)3-1-2-9-16-10-8-15-11-16/h4-8,10-11H,1-3,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNINMHMRBYDPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCN2C=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.